molecular formula C36H24Br4N2O4 B11549357 benzene-1,4-diylbis[nitrilo(E)methylylidene-2,6-dibromobenzene-4,1-diyl] bis(4-methylbenzoate)

benzene-1,4-diylbis[nitrilo(E)methylylidene-2,6-dibromobenzene-4,1-diyl] bis(4-methylbenzoate)

Cat. No.: B11549357
M. Wt: 868.2 g/mol
InChI Key: YTKCTGNFXYDOBJ-UHFFFAOYSA-N
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Description

2,6-DIBROMO-4-[(E)-({4-[(E)-{[3,5-DIBROMO-4-(4-METHYLBENZOYLOXY)PHENYL]METHYLIDENE}AMINO]PHENYL}IMINO)METHYL]PHENYL 4-METHYLBENZOATE: is a complex organic compound characterized by multiple bromine atoms and aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-DIBROMO-4-[(E)-({4-[(E)-{[3,5-DIBROMO-4-(4-METHYLBENZOYLOXY)PHENYL]METHYLIDENE}AMINO]PHENYL}IMINO)METHYL]PHENYL 4-METHYLBENZOATE typically involves multiple steps, including bromination, condensation, and esterification reactions. The process begins with the bromination of aromatic compounds to introduce bromine atoms at specific positions. This is followed by condensation reactions to form the imine linkages and esterification to attach the benzoate groups.

Industrial Production Methods: Industrial production of this compound may involve the use of large-scale bromination and condensation reactors, ensuring precise control over reaction conditions such as temperature, pressure, and reagent concentrations to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the imine linkages, converting them to amines.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products:

    Oxidation: Quinones or other oxidized aromatic compounds.

    Reduction: Amines or reduced aromatic compounds.

    Substitution: Compounds with substituted functional groups replacing the bromine atoms.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of complex molecules with multiple functional groups.

Biology: In biological research, the compound can be used as a probe to study enzyme interactions and binding sites due to its multiple reactive sites.

Industry: In industrial applications, the compound can be used in the synthesis of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The compound exerts its effects through interactions with various molecular targets, including enzymes and receptors. The bromine atoms and aromatic rings facilitate binding to these targets, while the imine linkages and ester groups contribute to the compound’s overall reactivity and stability. The pathways involved may include enzyme inhibition or activation, receptor binding, and signal transduction modulation.

Comparison with Similar Compounds

  • 2,6-Dibromo-4-methylphenol
  • 3,5-Dibromo-4-hydroxybenzoic acid
  • 4-Methylbenzoic acid

Comparison: Compared to these similar compounds, 2,6-DIBROMO-4-[(E)-({4-[(E)-{[3,5-DIBROMO-4-(4-METHYLBENZOYLOXY)PHENYL]METHYLIDENE}AMINO]PHENYL}IMINO)METHYL]PHENYL 4-METHYLBENZOATE is unique due to its multiple bromine atoms and complex structure, which provide enhanced reactivity and potential for diverse applications. The presence of both imine and ester linkages further distinguishes it from simpler brominated phenols and benzoic acids.

Properties

Molecular Formula

C36H24Br4N2O4

Molecular Weight

868.2 g/mol

IUPAC Name

[2,6-dibromo-4-[[4-[[3,5-dibromo-4-(4-methylbenzoyl)oxyphenyl]methylideneamino]phenyl]iminomethyl]phenyl] 4-methylbenzoate

InChI

InChI=1S/C36H24Br4N2O4/c1-21-3-7-25(8-4-21)35(43)45-33-29(37)15-23(16-30(33)38)19-41-27-11-13-28(14-12-27)42-20-24-17-31(39)34(32(40)18-24)46-36(44)26-9-5-22(2)6-10-26/h3-20H,1-2H3

InChI Key

YTKCTGNFXYDOBJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2Br)C=NC3=CC=C(C=C3)N=CC4=CC(=C(C(=C4)Br)OC(=O)C5=CC=C(C=C5)C)Br)Br

Origin of Product

United States

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